Solvent Yellow 43

Description

The exact mass of the compound 2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.1 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Solvent Yellow 43 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Solvent Yellow 43 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-5-12-21-17-11-10-16-18-14(17)8-7-9-15(18)19(23)22(20(16)24)13-6-4-2/h7-11,21H,3-6,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWHZJXKTHGHQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051830 |

Source

|

| Record name | Solvent Yellow 43 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26667070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19125-99-6 |

Source

|

| Record name | Solvent Yellow 43 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19125-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylamino-N-butyl-1,8-naphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019125996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-butyl-6-(butylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Solvent Yellow 43 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: Synthesis and Purification of Solvent Yellow 43

CAS 19125-99-6 | N-butyl-4-(butylamino)-1,8-naphthalimide

Executive Summary & Chemical Identity

Solvent Yellow 43 (SY43) is a high-performance naphthalimide-based fluorophore, chemically distinct from the thioxanthene class often confused with this color index. Defined by CAS 19125-99-6 , its core structure is N-butyl-4-(butylamino)-1,8-naphthalimide .

In drug development and biomedical research, SY43 serves as a critical scaffold for designing fluorescent probes, lipid-droplet imaging agents, and potential DNA-intercalating therapeutics. Its utility relies heavily on its high quantum yield and photostability, properties that are severely compromised by trace impurities such as unreacted 4-chloro-1,8-naphthalic anhydride or heavy metal catalysts.

This guide details a high-purity synthesis protocol optimized for laboratory-scale production (10–50g), prioritizing the removal of quenching impurities.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione |

| CAS Number | 19125-99-6 |

| Molecular Formula | C₂₀H₂₄N₂O₂ |

| Molecular Weight | 324.42 g/mol |

| Appearance | Bright greenish-yellow crystalline powder |

| Excitation/Emission | |

| Solubility | Soluble in Acetone, DMF, Chloroform; Insoluble in Water |

Retrosynthetic Analysis & Mechanism

The synthesis of SY43 proceeds via a Nucleophilic Aromatic Substitution (

The most robust route utilizes 4-chloro-1,8-naphthalic anhydride as the starting material. The reaction involves two distinct chemical transformations using n-butylamine :

-

Imidization: The anhydride ring opens and re-closes with the amine to form the naphthalimide core.

-

Amination (

): The chlorine atom at the 4-position is displaced by a second equivalent of n-butylamine.

Critical Mechanistic Insight: While a one-pot synthesis is possible using excess amine, a stepwise control is recommended for high-purity applications to prevent the formation of difficult-to-separate bis-imide byproducts. However, for efficiency, we present the Optimized One-Pot Solvothermal Method which utilizes specific temperature ramps to control the reaction kinetics.

Reaction Pathway Diagram

Figure 1: Reaction pathway for Solvent Yellow 43 synthesis. The process moves from anhydride starting material through a chloro-imide intermediate to the final amino-imide product.[1]

Synthesis Protocol (Optimized Solvothermal)

Safety Warning: n-Butylamine is volatile and corrosive. 4-Chloro-1,8-naphthalic anhydride is an irritant. Perform all operations in a fume hood.

Materials

-

4-Chloro-1,8-naphthalic anhydride (purity >98%)

-

n-Butylamine (Reagent grade, >99%)

-

2-Methoxyethanol (Solvent) or DMF (Alternative)

-

Copper(II) sulfate (Catalyst - optional but recommended for S_NAr efficiency)

Step-by-Step Procedure

-

Charge Reactor: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-1,8-naphthalic anhydride (10.0 g, 43 mmol) in 2-Methoxyethanol (80 mL) .

-

Amine Addition: Add n-butylamine (12.8 mL, 129 mmol, 3.0 eq) dropwise over 10 minutes at room temperature. Note: Exothermic reaction may occur.

-

Imidization Phase: Heat the mixture to 80°C and hold for 1 hour. This ensures the anhydride is fully converted to the imide ring before the substitution drives to completion.

-

Substitution Phase: Increase temperature to reflux (approx. 125°C) . Maintain reflux for 6–8 hours .

-

Monitoring: Monitor reaction progress via TLC (Silica gel, Eluent: Dichloromethane/Methanol 95:5). The starting material (fluorescent blue) should disappear, replaced by the product (intense yellow-green fluorescence).

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the dark yellow solution into ice-cold water (300 mL) with vigorous stirring.

-

Isolation: The crude dye will precipitate as a yellow solid. Filter the precipitate using a Buchner funnel.

-

Initial Wash: Wash the filter cake with water (

mL) to remove residual amine and solvent.

Purification Strategy

For drug development applications, "technical grade" purity (90-95%) is insufficient due to potential cytotoxicity of impurities. The following dual-stage purification is required.

Stage 1: Acid-Base Wash (Removal of Unreacted Amine)

-

Suspend the crude wet cake in 10% HCl (100 mL) . Stir for 30 minutes. This protonates any residual free n-butylamine, making it water-soluble.

-

Filter and wash with water until the filtrate pH is neutral.

Stage 2: Recrystallization (Removal of Starting Material)

The primary impurity is often the intermediate N-butyl-4-chloro-1,8-naphthalimide, which has lower solubility than the product.

-

Solvent Choice: Ethanol/Toluene (80:20) or DMF/Water .

-

Dissolve the washed solid in minimal boiling Ethanol/Toluene.

-

Hot Filtration: Filter the hot solution through a pre-warmed glass frit to remove insoluble particulate matter.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C overnight. Rapid cooling traps impurities.

-

Final Isolation: Collect the bright yellow needles by filtration. Wash with cold ethanol. Dry under vacuum at 60°C for 12 hours.

Purification Workflow Diagram

Figure 2: Purification workflow ensuring removal of amine and chloro-intermediates.

Characterization & Quality Control

To validate the synthesis for research use, the following spectral features must be confirmed.

-

H NMR (400 MHz, CDCl

- 8.60 (d, 1H), 8.50 (d, 1H) – Naphthalene ring protons.

- 6.70 (d, 1H) – Proton ortho to the amino group (distinctive upfield shift due to electron donation).

-

4.18 (t, 2H) –

-

3.45 (q, 2H) –

- 1.00 (t, 6H) – Methyl groups of the butyl chains.

-

Mass Spectrometry (ESI+): Calculated for

; Found -

HPLC Purity: >98% (Area under curve at 254 nm).

Applications in Drug Development

-

Lipid Probes: Due to its lipophilic nature, SY43 partitions into lipid droplets, making it a vital tool for studying metabolic disorders.

-

Theranostics: The naphthalimide core is a known DNA intercalator. SY43 derivatives are investigated as anti-cancer agents where the fluorescence allows for tracking cellular uptake.

References

-

National Institutes of Health (NIH). (2014). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives. Beilstein J Org Chem. Retrieved from [Link]

-

Koch Color. (2020). Safety Data Sheet: C.I. Solvent Yellow 43.[][3][4][][6][7][8][9][10][11] Retrieved from [Link]

Sources

- 1. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kochcolor.com [kochcolor.com]

- 4. biosynth.com [biosynth.com]

- 6. Solvent yellow 43 | CymitQuimica [cymitquimica.com]

- 7. Solvent yellow 43|CAS NO.19125-99-6/12226-96-9 [xcolorpigment.com]

- 8. Solvent Yellow 43 Dyes CAS 19125-99-6, Manufacturers in India [colorantsgroup.com]

- 9. China Solvent Yellow 43 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 10. chemos.de [chemos.de]

- 11. Solvent Yellow 43 Manufacturer in Mumbai, Solvent Yellow 43 Exporter [dyestuff.co.in]

Technical Whitepaper: Spectroscopic Characterization and Application of Solvent Yellow 43

Executive Summary

Solvent Yellow 43 (SY43), chemically defined as a benzo[k,l]thioxanthene-3,4-dicarboxylic anhydride derivative (often classified within the naphthalimide or thioxanthene fluorophore families), is a high-performance organo-soluble fluorophore. Unlike hydrophilic biological stains, SY43 is characterized by extreme lipophilicity and a large Stokes shift, making it a critical tool in non-destructive testing (NDT), polymer characterization, and lipid-phase imaging in material science.

This guide provides a definitive technical analysis of the excitation and emission spectra of SY43, correcting common misconceptions regarding its solvatochromic behavior and providing a validated protocol for spectroscopic quantification.

Chemical Identity and Physicochemical Profile[1][2][4][6][7][8][9][10][11]

Before analyzing spectral data, it is critical to distinguish SY43 from biological styryl dyes (e.g., FM1-43) which share similar numerical designations but distinct chemical architectures.

| Property | Specification |

| Common Name | Solvent Yellow 43, Fluorescent Yellow R, Hudson Yellow |

| Color Index (C.I.) | C.I. 561930 |

| CAS Number | 19125-99-6 (also associated with 12226-96-9) |

| Chemical Class | Benzo[k,l]thioxanthene / 1,8-Naphthalimide derivative |

| Molecular Formula | C₂₀H₂₄N₂O₂ (Typical commercial variant) |

| Solubility | Soluble in aromatic hydrocarbons (Toluene, Xylene), DMF, Acetone.[1][2][3][4] Insoluble in water.[1] |

| Appearance | Yellow to Greenish-Yellow Powder |

Technical Note: Commercial "Solvent Yellow 43" is often synthesized as an N-alkyl-4-alkylamino-1,8-naphthalimide. While the C.I.[5][1][3] definition points to a thioxanthene structure, the spectral properties described below apply to the dominant fluorescent commercial form used in research and industry.

Spectral Characteristics

SY43 exhibits a classic Intramolecular Charge Transfer (ICT) mechanism. Its fluorescence is highly sensitive to the polarity of the surrounding matrix (solvatochromism), a feature that researchers must control during quantification.

Excitation and Emission Maxima

The following data represents the core spectral footprint of SY43 in non-polar to moderately polar solvents (e.g., Toluene or Ethanol).

-

Excitation Maximum (

): 440 nm ± 10 nm (Blue region) -

Emission Maximum (

): 520 nm ± 15 nm (Green-Yellow region) -

Stokes Shift: ~80 nm (Large shift minimizes self-quenching)

Solvatochromic Shift Data

SY43 displays positive solvatochromism . As solvent polarity increases, the excited state is stabilized more than the ground state, causing a redshift (bathochromic shift) in emission.

| Solvent Matrix | Dielectric Constant ( | Quantum Yield ( | ||

| Toluene (Non-polar) | 2.38 | 438 | 505 | High (>0.8) |

| Dichloromethane | 8.93 | 442 | 515 | High |

| Acetone | 20.7 | 445 | 522 | Moderate |

| Ethanol (Polar Protic) | 24.5 | 448 | 535 | Low (H-bond quenching) |

| Solid Polymer (PMMA) | N/A | 440 | 520 | Very High |

Jablonski Diagram: Fluorescence Mechanism

The following diagram illustrates the electronic transitions governing SY43 fluorescence, highlighting the non-radiative decay pathways prevalent in polar protic solvents.

Figure 1: Simplified Jablonski diagram for Solvent Yellow 43 showing the excitation-emission cycle and competing decay pathways.

Validated Experimental Protocol

To obtain reproducible spectra, researchers must mitigate the Inner Filter Effect (IFE) , which is common with high-extinction coefficient dyes like SY43.

Reagents and Equipment

-

Stock Solvent: Dimethylformamide (DMF) or Toluene (Spectroscopic Grade).

-

Measurement Solvent: Ethanol or Cyclohexane (depending on application).

-

Equipment: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent) with 10mm quartz cuvettes.

Step-by-Step Workflow

-

Stock Preparation: Dissolve 1.0 mg SY43 in 10 mL DMF to create a ~300 µM primary stock. Sonicate for 5 minutes to ensure complete dissolution.

-

Dilution (Critical Step):

-

Prepare a working solution by diluting the stock into the measurement solvent.

-

Target Absorbance: The Optical Density (OD) at 440 nm must be < 0.1 (ideally 0.05) to prevent re-absorption artifacts.

-

-

Blanking: Record a baseline spectrum of the pure solvent.

-

Scan Parameters:

-

Excitation Slit: 2.5 nm

-

Emission Slit: 5.0 nm

-

Integration Time: 0.1 s

-

-

Data Correction: Subtract the solvent blank from the sample spectrum.

Workflow Diagram

Figure 2: Operational workflow for accurate spectral characterization, emphasizing the absorbance check to avoid Inner Filter Effects.

Applications in Research & Industry

Flaw Detection and NDT

SY43 is the industry standard for fluorescent penetrant inspection. Its high quantum yield in hydrophobic carriers (oils) allows it to seep into microscopic cracks in metals or ceramics. Under UV-A or Blue light (440-460 nm), defects appear as bright yellow-green indicators against a dark background.

Polymer Tagging

Due to its thermal stability (>200°C), SY43 is used to tag thermoplastics (PMMA, Polystyrene). In research, it serves as a viscosity probe ; as the polymer matrix hardens (glass transition), the non-radiative decay of SY43 is suppressed, increasing fluorescence intensity.

Biological Context (Lipid Probes)

While not a standard biological stain, SY43's lipophilicity makes it a candidate for staining neutral lipid droplets in fixed tissue, analogous to Nile Red but with a distinct spectral profile.

References

-

ChemicalBook. (2024). Solvent Yellow 43 - CAS 19125-99-6 Properties and Safety.[1][3] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 83988 (Solvent Yellow 43). Retrieved from

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

-

Colorants Chem. (2023). Technical Data Sheet: Solvent Yellow 43.[2][6][3][7] Retrieved from

Sources

- 1. SOLVENT YELLOW 43 | 19125-99-6 [chemicalbook.com]

- 2. Solvent Yellow 43 Dyes CAS 19125-99-6, Manufacturers in India [colorantsgroup.com]

- 3. China Solvent Yellow 43 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. colorantsgroup.com [colorantsgroup.com]

Technical Guide: Measuring the Fluorescence Lifetime of Solvent Yellow 43

Executive Summary

Solvent Yellow 43 (SY43) —chemically identified as N-butyl-4-(butylamino)-1,8-naphthalimide—is a robust fluorophore widely utilized in polymer science, leak detection, and non-destructive testing. Unlike simple intensity measurements, which are plagued by concentration artifacts and photobleaching, Fluorescence Lifetime (τ) provides an intrinsic molecular fingerprint.

This guide details the protocol for measuring the fluorescence lifetime of SY43 using Time-Correlated Single Photon Counting (TCSPC) . It focuses on the dye's sensitivity to solvent polarity and viscosity, driven by its Intramolecular Charge Transfer (ICT) mechanism, making it a potent probe for micro-environmental sensing.

Part 1: Photophysical Profile & Mechanism

The Chromophore: 4-Amino-1,8-Naphthalimide Core

SY43 belongs to the naphthalimide class.[1] Its photophysics are governed by the "push-pull" electronic structure:

-

Electron Donor: The amino group at the 4-position (butylamino).

-

Electron Acceptor: The imide carbonyls at the 1,8-positions.

Upon excitation, electron density shifts from the donor to the acceptor, creating a highly dipolar Intramolecular Charge Transfer (ICT) state. This state is sensitive to the surrounding environment:

-

Non-polar solvents (e.g., Toluene): The ICT state is destabilized, resulting in blue-shifted emission and higher quantum yields.

-

Polar solvents (e.g., Methanol): The solvent relaxes around the dipole, stabilizing the ICT state. This causes a red shift (Stokes shift increase) and typically reduces the fluorescence lifetime due to non-radiative decay pathways (e.g., hydrogen bonding).

Quantitative Benchmarks

Note: Values are representative of 4-amino-1,8-naphthalimide derivatives.

| Parameter | Non-Polar (e.g., Toluene) | Polar Aprotic (e.g., Acetonitrile) | Polar Protic (e.g., Methanol) |

| Excitation Max ( | ~430 nm | ~440 nm | ~450 nm |

| Emission Max ( | ~490 nm (Green-Blue) | ~530 nm (Yellow-Green) | ~550 nm (Yellow) |

| Fluorescence Lifetime ( | 8.0 – 12.0 ns | 6.0 – 9.0 ns | 1.0 – 4.0 ns |

| Quantum Yield ( | High (>0.8) | Moderate (~0.5) | Low (<0.1) |

Part 2: Instrumentation (TCSPC Setup)

To resolve the nanosecond lifetime of SY43, a TCSPC setup is required. The system measures the time delay between an excitation pulse and the arrival of the first emitted photon.[2]

Signal Pathway Diagram

The following diagram illustrates the critical signal flow required for accurate timing.

Caption: Logical flow of a TCSPC system. The time difference between the Laser Sync and the PMT detection generates the decay histogram.

Critical Hardware Specifications

-

Excitation Source: Pulsed Diode Laser or LED.

-

Wavelength:405 nm or 450 nm (matches SY43 absorption).

-

Pulse Width: < 200 ps (essential for resolving <2 ns lifetimes in polar solvents).

-

Repetition Rate: 1 MHz – 10 MHz (ensure period > 5

lifetime to prevent "wrap-around").

-

-

Detector:

-

PMT (Photomultiplier Tube) with rapid transit time spread (TTS).[3]

-

Spectral Response: Must have high sensitivity at 500–600 nm.

-

-

Polarizers (The Magic Angle):

-

Place a polarizer in the excitation path (Vertical, 0°).

-

Place a polarizer in the emission path at 54.7° (Magic Angle) .[4]

-

Reasoning: SY43 is a small molecule with a rotational correlation time comparable to its fluorescence lifetime. Without the magic angle, rotational diffusion will distort the intensity decay, introducing artificial decay components.

-

Part 3: Experimental Protocol

Sample Preparation

Objective: Create a dilute, homogenous solution to prevent aggregation and re-absorption.

-

Solvent Selection: Choose Spectroscopic Grade solvents (Toluene, Dichloromethane, Methanol).

-

Stock Solution: Dissolve ~1 mg SY43 in 10 mL solvent (approx. 0.3 mM).

-

Working Solution: Dilute the stock into the measurement cuvette until the Optical Density (OD) at the excitation wavelength is < 0.1 .

-

Why? High concentrations cause the Inner Filter Effect , where emitted photons are re-absorbed by the sample, artificially lengthening the observed lifetime.

-

Data Acquisition Workflow

-

Instrument Response Function (IRF):

-

Replace the sample with a scattering solution (e.g., Ludox silica nanoparticles or dilute coffee creamer).

-

Set emission monochromator to the excitation wavelength (e.g., 450 nm).

-

Acquire the laser pulse profile. This represents the system's limit of time resolution.

-

-

Sample Measurement:

-

Insert SY43 sample.[5]

-

Set emission monochromator to peak emission (e.g., 530 nm).

-

Count Rate: Adjust attenuation so the detection rate is < 2% of the laser repetition rate (e.g., for 1 MHz laser, counts < 20,000 cps).

-

Why? To prevent Pile-up , where two photons arrive in one cycle, but only the first is counted, biasing the histogram toward shorter times.

-

-

Collection Limit: Collect until the peak channel contains at least 10,000 counts . This ensures sufficient statistical precision for fitting.

Part 4: Data Analysis & Fitting

The measured decay

Fitting Model

For SY43 in a pure solvent, a Mono-exponential model is usually sufficient:

However, in polymers or heterogeneous mixtures, a Bi-exponential model may be required:

Analysis Workflow Diagram

Caption: Iterative reconvolution workflow. The Chi-squared value and residual plot dictate if the model is valid.

Validation Criteria

A fit is considered valid only if:

-

Reduced Chi-Squared (

): Falls between 0.9 and 1.2 . -

Residual Plot: Shows a random distribution of noise around zero (no waves or spikes).

-

Physical Feasibility: The calculated

matches expected ranges (1–15 ns).

Part 5: Troubleshooting Common Artifacts

| Artifact | Symptom | Solution |

| Pile-up | Lifetime appears artificially short; | Reduce laser power or use a neutral density filter until count rate is < 2% of sync rate. |

| Inner Filter Effect | Truncated decay or redshifted emission. | Dilute sample (OD < 0.1). |

| Scattering | Sharp spike at | Use a long-pass filter on the emission side to block laser scatter. |

| Color Centers | Multi-exponential decay in pure solvent.[6] | Purify SY43 (recrystallization) or check solvent purity. |

References

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for Magic Angle and TCSPC theory).

-

Horiba Scientific. (n.d.). Fluorescence Lifetime Techniques: TCSPC. Retrieved from [Link]

-

Royal Society of Chemistry. (2018).[7] Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides. Photochemical & Photobiological Sciences. Retrieved from [Link]

- Becker & Hickl GmbH. (n.d.). TCSPC Principles and Applications.

Sources

- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. horiba.com [horiba.com]

- 3. Multi-Dimensional Time-Correlated Single Photon Counting (TCSPC) Fluorescence Lifetime Imaging Microscopy (FLIM) to Detect FRET in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging mi ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00112A [pubs.rsc.org]

- 7. rsc.org [rsc.org]

A Technical Guide to the Safe Handling and Application of Solvent Yellow 43 for Research Professionals

This document provides an in-depth technical overview of Solvent Yellow 43 (CAS No. 19125-99-6), focusing on its safety profile, handling procedures, and risk mitigation strategies. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical data from safety data sheets (SDS) and technical sources to ensure its safe and effective use in a laboratory setting.

Compound Profile and Physicochemical Properties

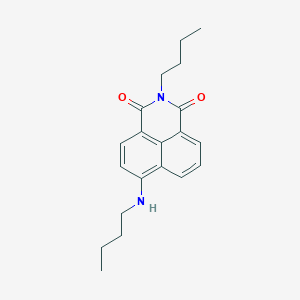

Solvent Yellow 43, also known as Fluorescent Yellow R or by its chemical name 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione, is a fluorescent dye belonging to the naphthalimide class.[1][2][] Its brilliant greenish-yellow hue and high tinting strength make it valuable in various industrial applications, including the coloring of plastics, paints, inks, waxes, and fuels.[][4][5] In a research context, its fluorescent properties are leveraged for developing optical materials and as a tracer.[][6]

Understanding the compound's physical and chemical properties is the foundation of a robust safety assessment. These characteristics dictate its behavior under various conditions and inform appropriate handling and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 19125-99-6 | [1][6][7][8] |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [2][][9] |

| Molecular Weight | 324.42 g/mol | [2][7][9] |

| Appearance | Bright yellow to greenish-yellow powder | [4][6][10] |

| Melting Point | 110.8–126 °C | [][6][11] |

| Boiling Point | >250 °C | [1] |

| Water Solubility | 0.051 mg/L at 28 °C (Practically Insoluble) | [11] |

| Solubility in Organics | Soluble in alcohol (250 g/L); compatible with most organic solvents | [4][10] |

| Partition Coefficient (log Kow) | 4.643 at 25 °C | [11] |

| Density | ~1.17 g/cm³ | [10] |

Hazard Identification and Risk Assessment

The hazard profile of Solvent Yellow 43 presents a duality: while it appears to have low acute toxicity to humans, it poses significant physical and environmental hazards. A thorough risk assessment is therefore critical.

Primary Hazards:

-

Combustible Dust: As a fine organic powder, Solvent Yellow 43 is classified as a combustible dust.[1] When dispersed in the air in sufficient concentrations, it can form an explosive mixture with an ignition source. This is a critical consideration in any procedure involving weighing, transferring, or milling the dry powder.

-

Aquatic Toxicity: The compound is classified under GHS as very toxic to aquatic life with long-lasting effects.[1][7] Its extremely low water solubility and high n-octanol/water partition coefficient (log Kow = 4.643) indicate a strong potential for bioaccumulation in aquatic organisms, leading to long-term environmental harm.[11]

Human Health Hazards: Safety data sheets indicate that the substance does not meet the criteria for classification as acutely toxic, a skin/eye irritant, or a carcinogen.[11] However, as with any fine powder, inhalation should be avoided as it may cause respiratory tract irritation.[12]

Logical Framework for Hazard Assessment

The following diagram outlines the essential thought process for assessing the risks associated with Solvent Yellow 43 before beginning any laboratory work.

Caption: PPE Selection Protocol for Handling Solvent Yellow 43.

Standard Operating Procedure: Weighing and Preparing a Stock Solution

This protocol provides a self-validating system for the safe preparation of a Solvent Yellow 43 solution, integrating controls for both physical and health hazards.

Objective: To accurately weigh dry Solvent Yellow 43 powder and dissolve it in a suitable organic solvent.

Materials:

-

Solvent Yellow 43 powder

-

Appropriate organic solvent (e.g., ethanol, acetone)

-

Volumetric flask with stopper

-

Analytical balance

-

Spatula (anti-static recommended)

-

Weighing paper or boat

-

Required PPE (see table above)

Methodology:

-

Preparation:

-

Causality: Before starting, ensure the work area is prepared to minimize risk.

-

Don appropriate PPE: lab coat, safety goggles, and nitrile gloves.

-

Set up the work within a chemical fume hood or powder containment enclosure.

-

Place a waste bag within the enclosure for immediate disposal of contaminated materials.

-

Ground the analytical balance and any metal stands to prevent static buildup.

-

-

Weighing the Powder:

-

Causality: This step presents the highest risk of dust generation and inhalation.

-

Place a weigh boat on the tared balance.

-

Carefully open the Solvent Yellow 43 container inside the enclosure.

-

Using a spatula, slowly transfer the desired amount of powder to the weigh boat. Avoid any actions that could create a dust cloud (e.g., tapping, dropping).

-

Once the target weight is achieved, securely close the primary container.

-

Don an N95/P100 respirator before proceeding to the next step if you have not already done so.

-

-

Transfer and Dissolution:

-

Causality: This procedure ensures a controlled transfer and minimizes environmental release.

-

Carefully transfer the weighed powder into the designated volumetric flask. A powder funnel may be used to prevent spillage.

-

Add a small amount of the chosen solvent to the weigh boat to rinse any residual powder into the flask.

-

Add solvent to the flask, filling to approximately half of the final volume.

-

Stopper the flask and gently swirl to dissolve the powder. Sonication may be used to aid dissolution if necessary.

-

Once fully dissolved, add solvent to the calibration mark. Invert the flask several times to ensure a homogenous solution.

-

-

Cleanup:

-

Causality: Proper cleanup is essential to prevent cross-contamination and accidental exposure.

-

Carefully fold the used weigh boat and any contaminated wipes and place them in the designated waste bag inside the fume hood.

-

Wipe down the spatula, balance, and work surface with a solvent-dampened towel.

-

Seal the waste bag and dispose of it as hazardous chemical waste.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Emergency Procedures

Accidental Release (Small-Scale Spill of Powder):

-

Evacuate: Ensure unnecessary personnel are kept away from the spill area. [1]2. Ventilate: Ensure the area is well-ventilated, but avoid creating strong drafts that could disperse the powder.

-

PPE: Don all required PPE, including an N95/P100 respirator.

-

Contain & Clean: Do NOT use a dry brush or compressed air. Carefully cover the spill with a damp paper towel to prevent dust generation. Alternatively, use an approved industrial vacuum cleaner with a HEPA filter. [1]5. Collect: Gently scoop the material into a labeled, sealable container for hazardous waste disposal. [1]6. Decontaminate: Wipe the spill area with a cloth dampened with water and detergent, followed by a solvent if necessary.

-

Dispose: All cleanup materials must be disposed of as hazardous waste.

First Aid Measures: [9]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [9][11]* Specific Hazards: Deposited combustible dust has considerable explosion potential. [11]Fire may produce hazardous decomposition products including oxides of carbon and nitrogen. [11]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [9]

Storage and Disposal

Storage: Store Solvent Yellow 43 in a tightly closed container in a cool, dry, and well-ventilated area. [4][9]Keep it away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents. [4][11] Disposal: All waste materials, including unused product, contaminated consumables, and cleanup debris, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, do not allow the material or its solutions to enter drains, sewers, or waterways. [1][11]

References

- Solvent Yellow 43 - vama dyes and pigments. (n.d.). Vama Dyes and Pigments.

- SAFETY DATA SHEET - FAST DRY 35 GLOSS ALKYD SAFETY YELLOW. (2025, December 18). PPG.

- Solvent Yellow 43 - Premium Quality

- China Solvent Yellow 43 Manufacturers, Suppliers, Factory - Free Sample. (n.d.). COLOR BLOOM.

- Solvent yellow 43 | 19125-99-6. (n.d.). Biosynth.

- Solvent Yellow 43 Dyes CAS 19125-99-6, Manufacturers in India. (n.d.). Meghachem.

- Solvent Yellow 43|Fluorescent Yellow R|CAS NO.19125-99-6,12226-96-9. (n.d.). Winchem.

- Safety Data Sheet: C.I. Solvent Yellow 43. (2020, March 9). Koch Color.

- 19125-99-6 Solvent Yellow 43. (n.d.). AK Scientific.

- Safety Data Sheet: Solvent yellow 43. (2023, October 4). Chemos GmbH&Co.KG.

- Solvent Yellow 43. (2012, September 24). World dye variety.

- Safety Data Sheet: BRIGHT YELLOW XP43. (n.d.).

- SOLVENT YELLOW 43, 44, 85, 172 - HS Code, Schedule-B, HTS, and HAZM

- SOLVENT YELLOW 43 - Safety Data Sheet. (2025, August 9). ChemicalBook.

- CAS 19125-99-6 (Solvent Yellow 43). (n.d.). BOC Sciences.

- SOLVENT YELLOW 43. (n.d.). gsrs.

Sources

- 1. kochcolor.com [kochcolor.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 4. Solvent Yellow 43,Solvent Yellow 43 Manufacturer,Solvent Yellow 43 Exporter [dyesandpigments.co.in]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. China Solvent Yellow 43 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 7. biosynth.com [biosynth.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Solvent Yellow 43 Dyes CAS 19125-99-6, Manufacturers in India [colorantsgroup.com]

- 11. chemos.de [chemos.de]

- 12. buyat.ppg.com [buyat.ppg.com]

A Researcher's Guide to Sourcing and Utilizing Research-Grade Solvent Yellow 43

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction to Solvent Yellow 43: A Fluorescent Workhorse

Solvent Yellow 43, chemically known as 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione, is a synthetic organic dye belonging to the naphthalimide class of compounds.[1] Its rigid, planar structure and electron donor-acceptor characteristics give rise to its notable fluorescent properties, making it a valuable tool in a multitude of scientific disciplines.[2] While it finds extensive use in industrial applications such as coloring for plastics, polymers, and inks, its utility in the biomedical field is of increasing interest to researchers.[3][4] In this context, it serves as a fluorescent probe for visualizing and studying cellular processes and has shown potential in drug discovery and delivery systems.[]

Sourcing Research-Grade Solvent Yellow 43: A Critical First Step

Key Characteristics of Research-Grade Solvent Yellow 43

Researchers should look for suppliers that provide detailed specifications for their Solvent Yellow 43. Key parameters to consider include:

| Property | Typical Specification | Importance in Research |

| Chemical Name | 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione | Ensures correct compound identification. |

| CAS Number | 19125-99-6 | Unique identifier for the chemical substance.[6] |

| Molecular Formula | C20H24N2O2 | Confirms the elemental composition.[4] |

| Molecular Weight | 324.42 g/mol | Important for calculating molar concentrations.[4] |

| Purity | ≥98% (by HPLC) | High purity is crucial to avoid interference from impurities in sensitive assays. |

| Appearance | Yellow to greenish-yellow powder | A visual check for consistency. |

| Melting Point | 126-127 °C | A sharp melting point range can be an indicator of high purity.[] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and methanol.[8] | Important for preparing stock solutions and for use in various experimental setups. |

Reputable Commercial Suppliers

Several chemical suppliers specialize in providing high-purity reagents for research purposes. When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) for the specific lot of Solvent Yellow 43. A comprehensive CoA should include the results of analytical tests such as High-Performance Liquid Chromatography (HPLC) for purity assessment, and ideally, spectroscopic data like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical structure.

Some suppliers that offer Solvent Yellow 43 for research and pharmaceutical testing applications include:

-

BOC Sciences: Offers Solvent Yellow 43 and mentions its use in fluorescence studies.[]

-

Biosynth: Provides Solvent Yellow 43 for pharmaceutical testing and as a high-quality reference standard.[8]

-

Chemos GmbH & Co. KG: A supplier of specialty chemicals, including Solvent Yellow 43.[9]

-

Neelikon: A manufacturer of fluorescent dyes, including "Neeliglow Yellow 43," and emphasizes high-purity grades for high-technology applications.[10]

It is important to note that while many companies manufacture and distribute Solvent Yellow 43, not all may meet the stringent purity requirements for research applications. Always verify the product specifications and request a detailed CoA before purchase.

Understanding the Chemistry: Synthesis and Potential Impurities

A foundational understanding of the synthesis of Solvent Yellow 43 is invaluable for a researcher. It provides insight into the potential impurities that may be present in the final product, which could impact experimental outcomes. The synthesis of 4-(butylamino)-N-butyl-1,8-naphthalimide (Solvent Yellow 43) typically involves a multi-step process. A common route starts from 4-bromo-1,8-naphthalic anhydride.

A general synthetic pathway is as follows:

-

Imidation: 4-Bromo-1,8-naphthalic anhydride is reacted with n-butylamine to form N-butyl-4-bromo-1,8-naphthalimide.[11]

-

Amination: The resulting N-butyl-4-bromo-1,8-naphthalimide is then reacted with another equivalent of n-butylamine to replace the bromine atom, yielding the final product, 4-(butylamino)-N-butyl-1,8-naphthalimide.[11]

Caption: General synthesis pathway for Solvent Yellow 43.

Potential impurities could include unreacted starting materials (4-bromo-1,8-naphthalic anhydride, N-butyl-4-bromo-1,8-naphthalimide), byproducts from side reactions, or residual solvents. The presence of these impurities can alter the photophysical properties of the dye or introduce cytotoxicity in biological experiments.

Applications in Research and Drug Development

The unique fluorescent properties of Solvent Yellow 43 make it a valuable tool in various research areas, particularly in drug development and cellular imaging.

Fluorescent Probe for Cellular Imaging

Naphthalimide derivatives, including Solvent Yellow 43, are well-suited for cellular imaging due to their high fluorescence quantum yields, photostability, and sensitivity to the local environment.[12][13] These dyes can be used to visualize cellular compartments and monitor dynamic processes within living cells.[14]

Experimental Protocol: Staining Live Cells with a Naphthalimide-Based Dye

The following is a general protocol for staining live cells, which can be adapted for Solvent Yellow 43 based on its specific properties and the cell type being studied.

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

Prepare Staining Solution: Prepare a stock solution of the naphthalimide dye (e.g., 1 mM in DMSO). Dilute the stock solution in a serum-free cell culture medium to the final working concentration (typically in the low micromolar range).

-

Cell Staining: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C.

-

Washing: Remove the staining solution and wash the cells two to three times with warm PBS or a complete culture medium to remove any unbound dye.

-

Imaging: Add fresh, pre-warmed culture medium to the cells. Image the stained cells using a fluorescence microscope with appropriate excitation and emission filters. For naphthalimide dyes, excitation is often in the blue-green region of the spectrum.[15]

Caption: Workflow for staining live cells with a fluorescent dye.

Role in Drug Delivery Systems

Solvent Yellow 43 can be encapsulated within or conjugated to nanoparticles to serve as a fluorescent marker for tracking the delivery of drugs to target cells or tissues.[16] Its hydrophobic nature makes it suitable for incorporation into lipid-based or polymeric drug delivery systems.[6] For instance, a study by Fu et al. (2018) described the encapsulation of Solvent Yellow 43 in polymer nanoparticles for inkjet printing, a technology with potential applications in creating drug-eluting medical devices.[16]

Conclusion

Solvent Yellow 43 is a valuable fluorescent tool for researchers in various fields, including drug development. The success of experiments utilizing this dye is heavily dependent on the purity and quality of the starting material. By carefully selecting a reputable supplier that provides comprehensive analytical data, researchers can ensure the reliability and reproducibility of their findings. The insights into its synthesis and potential applications provided in this guide are intended to empower scientists to effectively source and utilize research-grade Solvent Yellow 43 in their future endeavors.

References

- Fu, S., Tian, A., Du, C., & Wang, C. (2018). Encapsulated Dye/Polymer Nanoparticles Prepared via Miniemulsion Polymerization for Inkjet Printing. ACS Omega, 3(7), 8239–8247.

- Creton, C. (2017). An Introduction to Block Copolymer Applications: State‐of‐the‐Art and Future Developments. In Block Copolymers (eds C. Creton and E. Kramer).

-

World dye variety. (2012, September 24). Solvent Yellow 43. Retrieved from [Link]

-

Colorants Chem Pvt Ltd. (n.d.). Solvent Yellow 43 Dyes CAS 19125-99-6, Manufacturers in India. Retrieved from [Link]

- Banthia, S., & Paul, A. (2005). N-Butyl-4-butylamino-1,8-naphthalimide. Acta Crystallographica Section E: Structure Reports Online, E61, o3474–o3475.

-

COLOR BLOOM. (n.d.). China Solvent Yellow 43 Manufacturers, Suppliers, Factory - Free Sample. Retrieved from [Link]

- MDPI. (2022). Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. Molecules, 27(15), 4935.

-

Chemos GmbH & Co. KG. (2023, October 4). Safety Data Sheet: Solvent yellow 43. Retrieved from [Link]

- Lefranc, M., et al. (2020). A Naphthalimide Based “Turn-ON” Probe for Wash-Free Imaging of Lipid-Droplet in Living Cells With an. Frontiers in Chemistry, 8, 603.

- Al-Azawi, F. I. H., & Al-Jubur, A. S. H. (2017). Synthesis and Characterization of New Fluorescent Polymerizable Dyes Based on Naphthalimide. Journal of Al-Nahrain University, 20(3), 48-56.

- Wang, J., et al. (2015). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules, 20(10), 18584-18597.

-

Alan Chemical Industries LTD. (n.d.). Solvent Yellow 43 Manufacturers and suppliers. Retrieved from [Link]

-

Neelikon UK. (n.d.). Fluorescent Dyes & Colours Manufacturer. Retrieved from [Link]

- Liu, Z., et al. (2015). 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift. Scientific Reports, 5, 12696.

- Chen, Y., et al. (2018). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 23(11), 2949.

- Tekin, S. (2016). The chemistry and physics of special-effect pigments and colorants for inks and coatings.

- Christophe, C., et al. (2018). Use of Light in Fingerprint Detection. In Luminescence: The Continuing Story. The Royal Society of Chemistry.

- Winborn, T. D., et al. (2020). Systemic Uptake of Fluorescent Tracers by Soybean (Glycine max (L.) Merr.) Seed and Seedlings. Plants, 9(7), 811.

- Zhang, Y., et al. (2020). Development of 1,8-naphthalimide dyes for a rapid imaging of subcellular compartments in plants.

Sources

- 1. Solvent Yellow 43 Dyes CAS 19125-99-6, Manufacturers in India [colorantsgroup.com]

- 2. researchgate.net [researchgate.net]

- 3. ulprospector.com [ulprospector.com]

- 4. Solvent Yellow 43 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 6. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. chemos.de [chemos.de]

- 10. neelikon.co.uk [neelikon.co.uk]

- 11. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Development of 1,8-naphthalimide dyes for rapid imaging of subcellular compartments in plants - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: Live-Cell Lipid Droplet Imaging using Solvent Yellow 43 (Naphthalimide Scaffold)

Executive Summary

Solvent Yellow 43 (SY43), a 1,8-naphthalimide derivative (CAS: 19125-99-6), represents a robust, cost-effective alternative to traditional lipid stains like Nile Red or BODIPY 493/503 for live-cell imaging. While historically utilized in industrial polymer staining, its lipophilic nature and solvatochromic properties allow it to function as a high-fidelity probe for Lipid Droplets (LDs) .

This guide details the protocol for using SY43 to monitor LD dynamics in live cells. Unlike Nile Red, which suffers from rapid photobleaching and broad emission overlap, SY43 offers high photostability , a large Stokes shift (>80 nm), and low cytotoxicity , making it ideal for time-lapse imaging of metabolic processes.

Physicochemical Properties & Mechanism

The Naphthalimide Advantage

SY43 belongs to the naphthalimide class of fluorophores. Its core structure facilitates Intramolecular Charge Transfer (ICT) , a mechanism highly sensitive to the polarity of the surrounding environment.

-

Solvatochromism: In aqueous (polar) environments, the fluorescence of SY43 is quenched or significantly red-shifted with low quantum yield. Upon partitioning into the non-polar core of lipid droplets (neutral lipids like triacylglycerols), the ICT state stabilizes, resulting in a rigorous fluorescence enhancement (Turn-On effect).

-

Large Stokes Shift: The separation between excitation (~420–450 nm) and emission (~520–550 nm) minimizes self-quenching and allows for easy multiplexing with red fluorophores (e.g., MitoTracker Deep Red) without crosstalk.

Spectral Characteristics

| Property | Value | Notes |

| Excitation Max | 430–450 nm | Efficiently excited by 405 nm or 445 nm lasers. |

| Emission Max | 530–550 nm | Green-Yellow fluorescence. |

| Solubility | DMSO, Acetone, Oils | Highly lipophilic; insoluble in water. |

| Stokes Shift | ~90 nm | Reduces background noise from excitation light. |

Experimental Workflow

Diagrammatic Overview (Graphviz)

Figure 1: Step-by-step workflow for Solvent Yellow 43 staining in live cells. The wash step is critical to remove background fluorescence from cellular membranes, ensuring specificity to lipid droplets.

Detailed Protocol

Reagents and Equipment

-

Solvent Yellow 43: (CAS 19125-99-6).[1][2][3][4] Purity >95%.

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Live Cell Imaging Buffer: HBSS (Hank's Balanced Salt Solution) with Ca2+/Mg2+, or phenol-red free DMEM.

-

Nuclear Counterstain (Optional): Hoechst 33342 (Ex: 350nm / Em: 461nm). Note: SY43 excites at 405nm, which is close to Hoechst. If multiplexing, ensure narrow bandpass filters or sequential scanning.

Stock Solution Preparation

-

Weigh 3.2 mg of Solvent Yellow 43 (MW: ~324.42 g/mol ).

-

Dissolve in 1 mL of anhydrous DMSO to create a 10 mM Stock Solution .

-

Vortex vigorously until fully dissolved.

-

Aliquot into amber tubes (20 µL each) and store at -20°C. Stability: >6 months.

Staining Protocol (Adherent Cells)

Step 1: Cell Preparation Seed cells (e.g., HeLa, HepG2, or Adipocytes) in a 35mm glass-bottom dish. Allow them to reach 60-70% confluency. Do not overgrow, as LD dynamics require spatial resolution.

Step 2: Working Solution Dilute the 10 mM stock 1:1000 to 1:5000 in pre-warmed HBSS to achieve a final concentration of 2–10 µM .

-

Optimization Tip: Start with 5 µM. If background is high, reduce to 1 µM.

Step 3: Incubation Remove culture media and wash cells once with HBSS. Add the SY43 working solution to the cells. Incubate for 15–30 minutes at 37°C / 5% CO2.

-

Note: Naphthalimides permeate membranes rapidly; longer incubation is unnecessary and may increase background.

Step 4: Washing (Critical for Specificity) Aspirate the staining solution. Wash cells 2x with warm HBSS. Add fresh Live Cell Imaging Buffer (phenol-red free) for imaging.

Imaging Parameters

-

Microscope: Confocal Laser Scanning Microscope (CLSM) or Widefield Epifluorescence.

-

Excitation: 405 nm diode laser (acceptable) or 445 nm laser (optimal).

-

Emission Filter: Bandpass 500–550 nm (Green/Yellow channel).

-

Pinhole: 1 AU (for confocal) to resolve individual droplets.

Mechanism of Action & Signal Pathway

SY43 targets lipid droplets via a "like-dissolves-like" hydrophobic interaction. The diagram below illustrates the solvatochromic shift that provides signal specificity.

Figure 2: Solvatochromic mechanism. In the polar cytosol, SY43 fluorescence is minimal (quenched). Upon entering the non-polar triglyceride core of a lipid droplet, the Intramolecular Charge Transfer (ICT) state is stabilized, turning on bright fluorescence.

Validation & Troubleshooting

Comparative Analysis

Why choose SY43 over established dyes?

| Feature | Solvent Yellow 43 (Naphthalimide) | Nile Red | BODIPY 493/503 |

| Photostability | High (Suitable for time-lapse) | Low (Bleaches in seconds) | Medium |

| Stokes Shift | Large (~90 nm) | Medium (~60 nm) | Small (~10 nm) |

| Specificity | High (Neutral Lipids) | Moderate (Stains membranes) | High |

| Channel | Green/Yellow | Red/Orange (Broad) | Green |

| Cost | Very Low | Medium | High |

Troubleshooting Guide

-

Issue: High Cytoplasmic Background.

-

Cause: Dye concentration too high or insufficient washing.

-

Solution: Reduce concentration to 1 µM and perform 3x washes with HBSS. Ensure imaging buffer is serum-free (albumin binds the dye).

-

-

Issue: Phototoxicity.

-

Cause: Over-excitation with 405 nm laser.

-

Solution: Use the lowest laser power (<2%). SY43 has a high quantum yield in lipids; high power is rarely needed.

-

-

Issue: Spectral Bleed-through.

-

Cause: Co-staining with DAPI/Hoechst.

-

Solution: SY43 excites at 405nm, similar to DAPI. Use a sequential scan: Image DAPI (Ex 405, Em 450) first, then SY43 (Ex 445, Em 530) if possible. If only 405 laser is available, SY43 is brighter than Hoechst in the green channel; use a strict 520-550nm bandpass for SY43.

-

References

-

Naphthalimide-based Probes for Lipid Droplets

- Title: "Recent Advances in Fluorescent Probes for Lipid Droplets."

- Source:M

- Context: Discusses the structural basis of naphthalimide derivatives (like SY43)

-

Solvent Yellow 43 Chemical Data

-

Lipid Droplet Imaging Methodology

- Title: "Guidelines for the use of fluorescent dyes for lipid droplet imaging."

- Source:Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

- Context: General protocols for lipophilic dye staining which apply to solvent dyes like SY43.

Sources

Application Note: High-Specificity Lipid Droplet Imaging with Solvent Yellow 43

This Application Note and Protocol details the use of Solvent Yellow 43 (C.I. 561930), a highly fluorescent naphthalimide dye, for the specific imaging of hydrophobic domains—primarily Lipid Droplets (LDs) and Polyhydroxybutyrate (PHB) granules —in fixed cells.

Introduction & Mechanism

Solvent Yellow 43 (4-amino-N-butyl-1,8-naphthalimide) is a hydrophobic, fluorogenic solvent dye. Unlike polar tracers (e.g., Lucifer Yellow), Solvent Yellow 43 operates on the principle of solvatochromism and hydrophobic partitioning .

Mechanism of Action

-

Partitioning: The dye is minimally soluble in aqueous buffers (cytosol) but highly soluble in non-polar environments (lipids). Upon addition to cells, it thermodynamically partitions into lipid-rich organelles.

-

Fluorescence Enhancement: In an aqueous environment, the fluorescence of Solvent Yellow 43 is largely quenched due to non-radiative decay. Upon entering the hydrophobic core of a lipid droplet, the dye undergoes a quantum yield enhancement, resulting in bright yellow-green fluorescence.

-

Target Specificity: In fixed mammalian cells, it specifically targets neutral lipid droplets. In bacteria, it stains PHB inclusions.

Comparison to Other Lipid Stains

| Feature | Solvent Yellow 43 | Nile Red | BODIPY 493/503 |

| Class | Naphthalimide | Phenoxazone | Boron-dipyrromethene |

| Specificity | High (Neutral Lipids) | Moderate (Lipids + Membranes) | High (Neutral Lipids) |

| Photostability | High | Low | Moderate |

| Stokes Shift | Large (~90 nm) | Variable | Small (~20 nm) |

| Channel | Cyan/GFP (Ex ~440nm) | GFP/RFP (Broad) | GFP (Ex ~490nm) |

Materials & Equipment

Reagents

-

Solvent Yellow 43 (SY43): High purity (>95%).

-

Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS, pH 7.4. (CRITICAL: Do not use Methanol/Acetone) .

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

Mounting Medium: Aqueous, non-hardening medium (e.g., glycerol-based with DABCO). (CRITICAL: Avoid xylene/toluene-based mountants) .

-

Counterstain (Optional): DAPI (Nuclear stain).

Equipment

-

Fluorescence Microscope: Widefield or Confocal.

-

Filter Set:

-

Excitation: 430–450 nm (Blue).

-

Emission: 520–550 nm (Green/Yellow).

-

Note: Standard GFP or Lucifer Yellow filter sets are compatible.

-

Experimental Protocol

Phase 1: Reagent Preparation

-

Stock Solution (10 mM): Dissolve 1 mg of Solvent Yellow 43 (MW: ~268.3 g/mol ) in 372 µL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C protected from light.

-

Working Solution (10 µM): Dilute the Stock Solution 1:1000 in PBS immediately before use.

-

Optimization: A range of 1 µM – 20 µM is recommended for initial optimization.

-

Phase 2: Fixation (The "Goldilocks" Zone)

Scientific Rationale: Lipid droplets are fragile. Organic solvents (methanol, acetone) extract lipids, rendering the stain useless. Cross-linking fixatives (PFA) preserve lipid architecture.

-

Wash: Rinse cells briefly with PBS (37°C) to remove serum proteins.

-

Fix: Incubate cells in 4% PFA for 15 minutes at room temperature.

-

Rinse: Wash gently with PBS (3 x 5 minutes).

Phase 3: Staining Workflow

Scientific Rationale: Permeabilization with detergents (Triton X-100) can dissolve lipid droplets. If intracellular antibody staining is not required, skip permeabilization . If required, use mild saponin.

-

Block (Optional): If co-staining with antibodies, block with 3% BSA in PBS for 30 min.

-

Stain: Apply the 10 µM Solvent Yellow 43 Working Solution to the cells.

-

Incubate: 30 minutes at room temperature in the dark.

-

Counterstain: Add DAPI (0.5 µg/mL) during the last 5 minutes of incubation.

-

Wash: Wash gently with PBS (3 x 5 minutes) to remove background dye.

-

Note: Excessive washing is not necessary as the dye is fluorogenic (dark in PBS).

-

-

Mount: Aspirate PBS and apply aqueous mounting medium. Seal coverslip.

Phase 4: Imaging

-

Excitation: 440 nm (Laser line 405 nm or 445 nm preferred; 488 nm is suboptimal but usable).

-

Emission: Collect signal between 500–560 nm.

Visualization of Workflow & Mechanism

Figure 1: Staining Logic Flow

Caption: Step-by-step workflow emphasizing the avoidance of lipid-extracting reagents.

Figure 2: Mechanistic Partitioning

Caption: Mechanism of action: SY43 partitions from aqueous buffer into lipids, activating fluorescence.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Signal | Lipid extraction during fixation. | Ensure 4% PFA is used. Never use Methanol or Acetone fixation. |

| Weak Signal | Excitation wavelength mismatch. | SY43 excites best at ~440 nm. 488 nm excitation is inefficient (~30% max). Use 405 nm or 445 nm lasers. |

| High Background | Dye precipitation. | Filter the working solution (0.2 µm) or lower concentration to 1 µM. |

| Loss of Droplets | Detergent damage. | Eliminate Triton X-100. Use Digitonin or Saponin if permeabilization is strictly necessary. |

| Bleaching | High laser power. | Naphthalimides are stable, but lipids can oxidize. Use antifade mounting media. |

References

-

Greenspan, P., et al. (1985). "Nile red: a selective fluorescent stain for intracellular lipid droplets." Journal of Cell Biology, 100(3), 965–973. (Foundational reference for solvent dye lipid staining mechanisms). Link

-

Spiekermann, P., et al. (1999). "A sensitive method for visualization of bacteria with a fluorescence microscope." Archives of Microbiology, 171(2), 73-80. (Details on naphthalimide derivatives for hydrophobic bacterial inclusions). Link

-

Thermo Fisher Scientific. "Lucifer Yellow vs. Solvent Dyes: Technical Notes." (Clarification on the distinction between polar Lucifer Yellow and hydrophobic solvent dyes). Link

-

PubChem. "Solvent Yellow 43 - Compound Summary." National Library of Medicine. (Chemical structure and physical property verification). Link

Technical Application Note: Solvent Yellow 43 (Naphthalimide Fluorophore) for Hydrophobic Subcellular Visualization

Executive Summary & Biological Rationale[1]

Solvent Yellow 43 (SY43) , a highly photostable 1,8-naphthalimide derivative, is traditionally utilized in industrial polymer tracing. However, its unique solvatochromic properties make it an exceptional, cost-effective fluorophore for biological imaging of Lipid Droplets (LDs) and hydrophobic protein aggregates in live and fixed cells.

Unlike traditional lipophilic dyes (e.g., Nile Red) which often suffer from broad emission spectra and rapid photobleaching, SY43 offers a large Stokes shift (>100 nm) and superior resistance to fading. This application note details the protocol for repurposing SY43 as a "Turn-On" fluorescent probe that selectively illuminates hydrophobic subcellular compartments while remaining quenched in the aqueous cytosol.

Core Mechanism: Solvatochromism & TICT

The utility of SY43 relies on the Twisted Intramolecular Charge Transfer (TICT) mechanism.

-

Aqueous Environment (Cytosol): The dye molecule adopts a twisted conformation upon excitation, favoring non-radiative decay. Fluorescence is quenched.

-

Hydrophobic Environment (Lipid Droplets): The rigid, non-polar environment restricts molecular rotation and stabilizes the planar conformation. This suppresses non-radiative decay, resulting in strong fluorescence emission.

Mechanism of Action Diagram

The following diagram illustrates the "Turn-On" mechanism of SY43 upon entering the cellular lipid environment.

Caption: SY43 fluorescence activation pathway via polarity-dependent TICT suppression.

Technical Specifications & Preparation

Physicochemical Properties

| Property | Value | Notes |

| Chemical Class | 1,8-Naphthalimide | High photostability scaffold |

| Excitation Max | 420–460 nm | Compatible with DAPI/Blue filters (sometimes GFP) |

| Emission Max | 520–560 nm | Green/Yellow emission (Solvent dependent) |

| Stokes Shift | ~100 nm | Reduces self-quenching and background noise |

| Solubility | DMSO, Acetone, Oils | Insoluble in water |

Stock Solution Preparation (Protocol A)

Safety: SY43 is a chemical dye.[1] Wear nitrile gloves and safety glasses. Work in a fume hood during powder handling.

-

Weighing: Weigh 3.2 mg of Solvent Yellow 43 powder.

-

Dissolution: Dissolve in 1.0 mL of high-grade anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM Stock Solution .

-

Sonicate: Sonicate for 5 minutes at room temperature to ensure complete solubilization.

-

Storage: Aliquot into amber microcentrifuge tubes (50 µL each). Store at -20°C, protected from light. Stable for 6 months.

Experimental Protocols

Protocol B: Live Cell Staining (Adipocytes/HeLa/HepG2)

Objective: Visualize lipid droplet dynamics in living cells.[1][2]

-

Cell Culture: Seed cells (e.g., 3T3-L1 adipocytes or HeLa) on glass-bottom dishes. Allow to reach 70-80% confluency.

-

Working Solution: Dilute the 10 mM Stock Solution 1:1000 in pre-warmed growth medium (e.g., DMEM) to a final concentration of 10 µM .

-

Note: Vortex immediately to prevent dye aggregation.

-

-

Incubation: Aspirate the old medium and add the SY43-containing medium. Incubate for 15–30 minutes at 37°C / 5% CO2.

-

Wash (Critical): Aspirate the staining medium. Wash cells 3x with warm PBS or HBSS to remove background dye adhering to the glass.

-

Imaging: Add clear imaging buffer (e.g., FluoroBrite DMEM). Image immediately.

-

Excitation: 440 nm or 458 nm laser line.

-

Emission: Collect 500–560 nm.

-

Protocol C: Multiplexing with Organelle Markers

Objective: Validate LD localization against Mitochondria or ER.

-

Primary Stain: Follow Protocol B (Steps 1-3) using SY43.

-

Counter-stain: During the last 15 minutes of SY43 incubation, add MitoTracker Deep Red (100 nM final).

-

Wash: Wash 3x with PBS.

-

Imaging:

-

Channel 1 (LDs): Ex 458 nm / Em 520 nm (Green/Yellow).

-

Channel 2 (Mito): Ex 633 nm / Em 650+ nm (Far Red).

-

Result: Distinct separation of green lipid droplets and red mitochondrial networks without spectral bleed-through due to SY43's large Stokes shift.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for live-cell lipid droplet imaging using SY43.

Data Interpretation & Troubleshooting

Expected Results

| Parameter | Observation in Lipids | Observation in Cytosol |

| Fluorescence Intensity | High (Bright Green/Yellow) | Negligible (Dark) |

| Morphology | Spherical, punctate structures | Diffuse background (if unwashed) |

| Photostability | >90% signal retained after 100 scans | N/A |

Troubleshooting Guide

-

Issue: Precipitates visible on the slide.

-

Cause: Dye concentration too high or aqueous shock during dilution.

-

Fix: Lower concentration to 1–5 µM. Vortex medium vigorously while adding the dye stock.

-

-

Issue: Weak Signal.

-

Cause: Cells have low lipid content (e.g., starved fibroblasts).

-

Fix: Treat cells with Oleic Acid (200 µM) for 4 hours prior to staining to induce LD formation (Positive Control).

-

-

Issue: Spectral Bleed-through.

-

Cause: Filter set overlap.

-

Fix: SY43 has a broad emission tail. Avoid using "Yellow" dyes (e.g., YFP) in the same panel. Use Blue (DAPI) and Far-Red (Cy5) counterparts.

-

References

-

Niu, G., et al. (2026). Fluorescent probes based on 1,8-naphthalimide derivatives with large Stokes shift for dynamic monitoring of organelle interactions. Sensors and Actuators B: Chemical. Retrieved from [Link]

-

Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Materials (Basel). Retrieved from [Link]

-

Spandl, J., et al. (2009). Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. Traffic. Retrieved from [Link]

Sources

Application Notes and Protocols: Solvent Yellow 43 for Flow Cytometric Analysis of Intracellular Lipids

Introduction: A Novel Application for a Classic Fluorophore

Solvent Yellow 43, a fluorescent dye belonging to the naphthalimide class of compounds, has a long history of use in industrial applications such as the coloring of plastics, paints, and inks.[1][2] Its robust chemical and physical properties, including high stability and solubility in organic solvents, are well-documented.[3][4] However, its potential as a tool in biological research, specifically in the realm of flow cytometry, remains largely unexplored.

This document outlines the theoretical basis and provides detailed, albeit theoretical, protocols for the novel application of Solvent Yellow 43 as a fluorescent probe for the detection and quantification of intracellular lipid droplets by flow cytometry. We will draw upon the known characteristics of Solvent Yellow 43, the photophysical behavior of naphthalimide dyes, and established protocols for analogous lipophilic dyes such as Nile Red and BODIPY 493/503 to propose a comprehensive guide for researchers, scientists, and drug development professionals.

The central hypothesis is that the lipophilic nature of Solvent Yellow 43, combined with the solvatochromic properties inherent to its naphthalimide core, will enable it to preferentially accumulate in the nonpolar environment of intracellular lipid droplets, leading to a significant increase in fluorescence intensity that can be quantified on a single-cell basis using flow cytometry.

Scientific Principles and Mechanism of Action

The Lipophilic Nature of Solvent Yellow 43

Solvent Yellow 43 is characterized by its high solubility in organic, nonpolar solvents and insolubility in aqueous solutions.[3][4] This lipophilicity is a key attribute that is predicted to drive its passive diffusion across the cell membrane and subsequent partitioning into intracellular lipid-rich compartments.

Solvatochromism and Fluorescence Enhancement

Naphthalimide dyes are known for their solvatochromic properties, meaning their fluorescence characteristics are highly dependent on the polarity of their immediate environment.[3][4] In polar, aqueous environments like the cytoplasm, it is anticipated that Solvent Yellow 43 will exhibit minimal fluorescence. However, upon entering the nonpolar, hydrophobic interior of a lipid droplet, a conformational change in the dye's excited state is expected to occur, leading to a significant enhancement of its fluorescence quantum yield. This "switching on" of fluorescence in a lipid-rich environment is the fundamental principle behind its proposed application.

dot

Caption: Key steps for the validation of Solvent Yellow 43 in flow cytometry.

-

Concentration Optimization: Test a range of Solvent Yellow 43 concentrations (e.g., 0.1 µM to 20 µM) to determine the concentration that provides the best signal-to-noise ratio without inducing significant cytotoxicity.

-

Time Course Optimization: Evaluate different incubation times (e.g., 5, 15, 30, 60 minutes) to find the optimal duration for maximal staining.

-

Cytotoxicity Assessment: Use a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) to assess whether the optimal staining concentration and time affect cell viability.

-

Confirmation of Specificity:

-

Microscopy: Correlate flow cytometry data with fluorescence microscopy to visually confirm that the signal from Solvent Yellow 43 co-localizes with lipid droplets (which can be identified by their spherical morphology).

-

Biological Modulation: Treat cells with known inducers (e.g., oleic acid) and inhibitors of lipid droplet formation and verify that the fluorescence intensity of Solvent Yellow 43 measured by flow cytometry increases and decreases accordingly.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Signal | - Sub-optimal laser/filter combination.- Dye concentration too low.- Insufficient incubation time.- Low lipid droplet content in cells. | - Verify instrument setup. Run a spectral analysis if possible.- Perform a concentration titration.- Perform a time-course experiment.- Use a positive control (e.g., oleic acid-treated cells). |

| High Background Fluorescence | - Dye concentration too high.- Inadequate washing.- Dye precipitation. | - Titrate to a lower concentration.- Increase the number of wash steps.- Ensure the stock solution is fully dissolved. Filter the working solution if necessary. |

| High Cell Death | - Dye concentration is cytotoxic.- Prolonged incubation. | - Lower the dye concentration.- Reduce the incubation time.- Perform a cytotoxicity assay to determine a safe staining window. |

Safety and Handling

-

Personal Protective Equipment: Wear appropriate PPE, including gloves, lab coat, and eye protection when handling Solvent Yellow 43 powder and solutions.

-

Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. Prevent contact with skin and eyes.

-

Storage: Store the dye at 2-8°C, protected from light and moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

World dye variety. (2012, September 24). Solvent Yellow 43. Retrieved from [Link]

-

Colorants Chem Pvt Ltd. (n.d.). Solvent Yellow 43 Dyes CAS 19125-99-6, Manufacturers in India. Retrieved from [Link]

- Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973.

- Chemos GmbH & Co. KG. (2023, October 4).

-

SpectraBase. (n.d.). 2-Butyl-6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione. Retrieved from [Link]

-

MDPI. (2022, November 1). Photophysical Properties of Some Naphthalimide Derivatives. Retrieved from [Link]

-

PeploBio. (n.d.). Flow Cytometry Assay Development & Validation. Retrieved from [Link]

Sources

High-Fidelity Fluorescent Labeling of Neutral Lipid Droplets in Cultured Cells

[1]

Abstract

The accurate visualization and quantification of neutral lipid droplets (LDs) are critical for interrogating metabolic phenotypes, lipophagy, and steatosis in drug discovery. While seemingly straightforward, lipid staining is prone to artifacts caused by solvent-mediated extraction, dye aggregation, and non-specific membrane partitioning. This Application Note provides a validated, mechanistic framework for selecting the correct fluorophore (BODIPY 493/503, LipidTOX™, or Nile Red) and executing high-signal-to-noise labeling in both live and fixed culture systems.

Part 1: Probe Selection & Mechanistic Basis

The choice of fluorophore dictates the experimental workflow. Lipid dyes function based on solvatochromism (Nile Red) or hydrophobic partitioning (BODIPY, LipidTOX).

Comparative Probe Matrix

| Feature | BODIPY 493/503 | HCS LipidTOX™ (Red/Deep Red) | Nile Red |

| Primary Mechanism | Hydrophobic partitioning into neutral lipid core (TAGs/CEs). | High-affinity partition coefficient; engineered for fixed endpoints. | Solvatochromic environmental sensing. |